

Azido-PEG10-propargyl chemical formula and molecular weight

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Compound of Interest

Compound Name: Azido-PEG10-propargyl

Cat. No.: B11930768

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An In-depth Technical Guide to **Azido-PEG10-propargyl**

Introduction

Azido-PEG10-propargyl is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, drug delivery, and proteomics. It is a polyethylene glycol (PEG)-based molecule containing two distinct reactive groups at either end of a flexible 10-unit PEG spacer. The key functional groups are an azide ($-N_3$) and a propargyl group (a terminal alkyne). This dual functionality allows for the covalent and specific linkage of two different molecules. The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugate in aqueous environments, reduces aggregation, and can minimize steric hindrance.

This molecule is particularly prominent in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and materials. Specifically, the azide and propargyl groups are reactants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.^{[1][2]}

Core Chemical Properties

The fundamental chemical and physical properties of **Azido-PEG10-propargyl** are summarized in the table below.

Property	Value
Chemical Formula	C ₂₃ H ₄₃ N ₃ O ₁₀
Molecular Weight	521.61 g/mol
Exact Mass	521.2900 u
IUPAC Name	1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-32-yne
Elemental Analysis	C: 52.96%, H: 8.31%, N: 8.06%, O: 30.67%

[Data sourced from MedKoo Biosciences][3]

Logical Structure of Azido-PEG10-propargyl

The molecule's design is straightforward yet highly effective, consisting of three main parts: an azide group, a flexible PEG10 spacer, and a propargyl (alkyne) group. This structure enables its function as a molecular bridge.



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Caption: Logical components of the **Azido-PEG10-propargyl** linker.

Applications in Research and Drug Development

Azido-PEG10-propargyl is a versatile tool for researchers and scientists. Its primary application is in bioconjugation via click chemistry.[4] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.

Key applications include:

- **PROTACs (Proteolysis Targeting Chimeras):** As a PEG-based PROTAC linker, it can be used to connect a protein-targeting ligand and an E3 ligase-binding ligand, leading to the

degradation of a target protein.[3]

- **Antibody-Drug Conjugates (ADCs):** In ADC development, this linker can attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.
- **Labeling and Detection:** It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.[1]
- **Surface Modification:** Researchers use this linker to immobilize biomolecules onto surfaces for applications such as biosensors and microarrays.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the bioconjugation of an azide-containing molecule to an alkyne-containing molecule using **Azido-PEG10-propargyl** as the linker. This protocol is based on the principles of copper-catalyzed click chemistry.[2]

Materials:

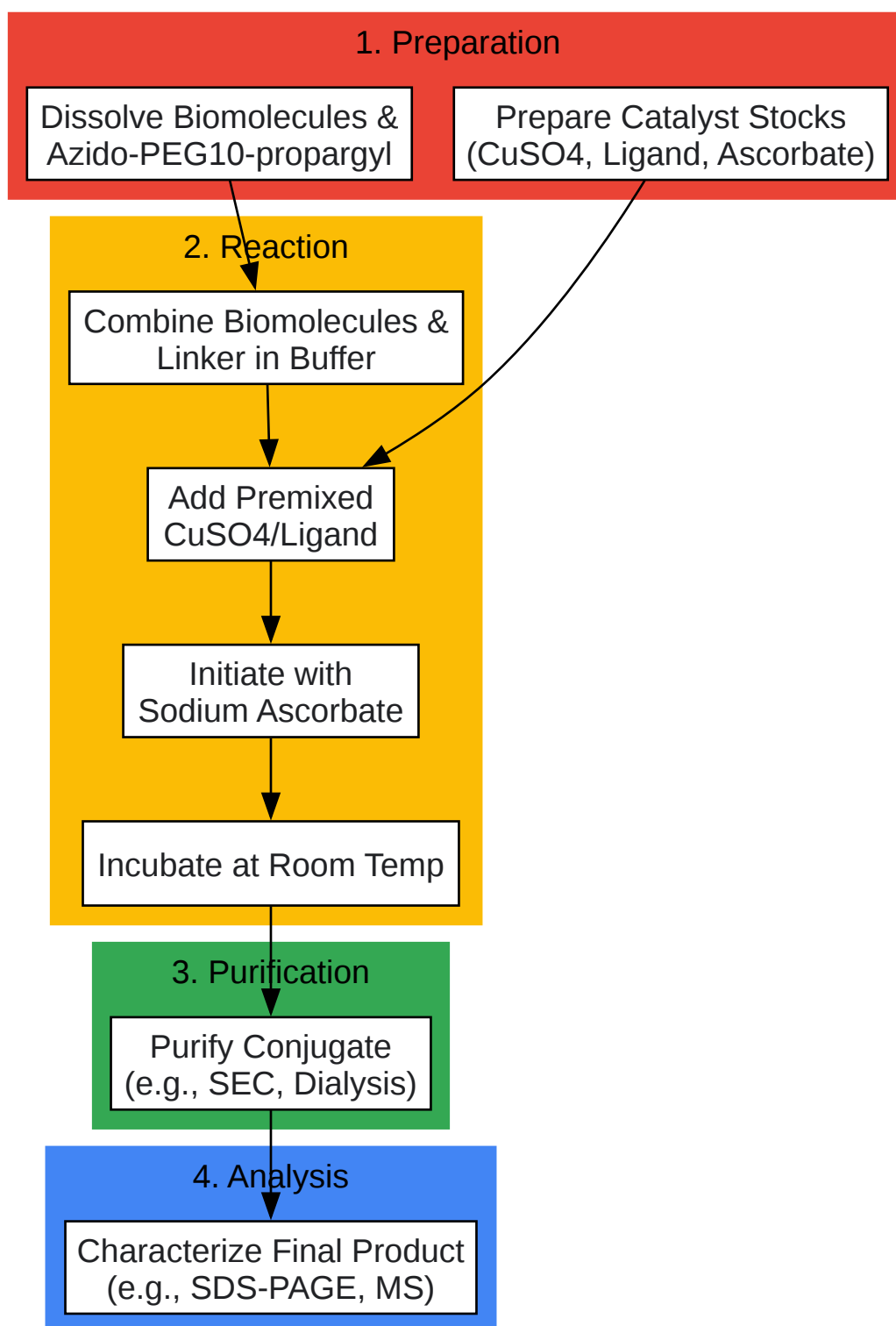
- Molecule A (containing a functional group to react with the propargyl end)
- Molecule B (containing a functional group to react with the azide end)
- **Azido-PEG10-propargyl**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate (reducing agent)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
- Appropriate buffer (e.g., phosphate-buffered saline, PBS)
- DMSO (for dissolving reagents if necessary)

Procedure:

- Reagent Preparation:
 - Dissolve Molecule A, Molecule B, and **Azido-PEG10-propargyl** in the chosen buffer to their desired working concentrations. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.
 - Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the THPTA ligand (e.g., 50 mM in water).
- Catalyst Premixing:
 - In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (CuSO₄ to ligand) to protect the biomolecules and accelerate the reaction. Let this mixture stand for a few minutes.
- Click Reaction:
 - To your solution containing the alkyne-modified molecule, add the azide-modified molecule.
 - Add the premixed CuSO₄/THPTA catalyst solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 μM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
- Incubation:
 - Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the concentration and reactivity of the substrates.
- Purification:
 - Once the reaction is complete, the final conjugate can be purified using standard techniques such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography to remove excess reagents and the copper catalyst.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a bioconjugation experiment using **Azido-PEG10-propargyl** and click chemistry.



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Caption: General workflow for a CuAAC bioconjugation reaction.

Conclusion

Azido-PEG10-propargyl is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combined with the efficiency and specificity of click chemistry, allows for the precise construction of complex molecular architectures. From developing targeted cancer therapies to creating advanced diagnostic tools, the applications of this bifunctional linker continue to expand, driving innovation across multiple scientific disciplines.

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